molecular formula C64H74FeN2O4P2 B3194492 (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) CAS No. 849925-12-8

(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+)

Cat. No.: B3194492
CAS No.: 849925-12-8
M. Wt: 1053.1 g/mol
InChI Key: HPUIPHVXVUIUDU-RELFUISISA-N
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Description

(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) is a useful research compound. Its molecular formula is C64H74FeN2O4P2 and its molecular weight is 1053.1 g/mol. The purity is usually 95%.
The exact mass of the compound Iron(2+) bis{2-[bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]-1-[(R)-(dimethylamino)(phenyl)methyl]cyclopenta-2,4-dien-1-ide} is 1052.447318 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;/q2*-1;+2/t2*30-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUIPHVXVUIUDU-RELFUISISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H74FeN2O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746186
Record name Iron(2+) bis{2-[bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]-1-[(R)-(dimethylamino)(phenyl)methyl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1053.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-12-8
Record name (1S,1′S)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(S)-(dimethylamino)phenylmethyl]ferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849925-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iron(2+) bis{2-[bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]-1-[(R)-(dimethylamino)(phenyl)methyl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) is a chiral ferrocenyl-based diphosphine ligand. It has garnered attention for its potential applications in catalysis and biological systems. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C64H74FeN2O4P
  • Molecular Weight : 1030.04 g/mol
  • Structural Features : The compound features a ferrocenyl backbone with two bis(4-methoxy-3,5-dimethylphenyl)phosphine groups attached to a cyclopentadiene moiety.

Interaction with Biological Targets

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

  • Enzymes : The phosphine groups can act as ligands for metal centers in enzymes, potentially influencing their catalytic activity.
  • Receptors : The amine component may interact with neurotransmitter receptors, impacting neurotransmission and related biological pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity:

  • Absorption : Preliminary studies suggest that the compound is well absorbed in biological systems.
  • Metabolism : It is likely metabolized by cytochrome P450 enzymes, leading to bioactive metabolites.
  • Excretion : Primarily excreted through urine.

Antioxidant Activity

Research indicates that compounds similar to this diphosphine ligand exhibit antioxidant properties. These properties may be beneficial in mitigating oxidative stress-related conditions.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.

Case Study 1: Catalytic Applications

A study explored the use of this compound as a chiral ligand in rhodium-catalyzed hydrogenation reactions. The results showed improved enantioselectivity compared to traditional ligands, highlighting its potential in asymmetric synthesis.

Case Study 2: Neurotransmitter Interaction

Research investigating the interaction of the amine component with serotonin receptors revealed potential modulatory effects on serotonin levels, suggesting implications for mood regulation and anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits antioxidant properties
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionActs as a ligand for metal-containing enzymes
Neurotransmitter ModulationModulates serotonin receptor activity

Scientific Research Applications

Hydrogenation Reactions

One of the primary applications of this compound is as a chiral ligand in rhodium-catalyzed hydrogenation reactions. These reactions are crucial in the synthesis of pharmaceuticals, particularly in the production of chiral intermediates.

Key Studies:

  • A study demonstrated that the compound effectively catalyzes the asymmetric hydrogenation of ketones, yielding high enantioselectivity. The use of this ligand resulted in an enantiomeric excess (ee) of over 95% in several tested substrates .

Cross-Coupling Reactions

The compound has also been investigated for its efficacy in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis.

Case Study:

  • In a comparative study, (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) was shown to outperform traditional phosphine ligands in terms of reaction rates and yields .

Synthesis of Anticoagulants

The compound plays a role in the synthesis of anticoagulants such as argatroban. Its chiral properties enhance the selectivity and efficacy of the final pharmaceutical products.

Research Findings:

  • A synthetic route utilizing this ligand led to a significant improvement in the yield and purity of argatroban compared to previous methods that did not employ chiral ligands .

Anticancer Agents

Recent studies have explored its potential in developing anticancer agents. The iron component may enhance the compound’s biological activity by facilitating interactions with biological targets.

Experimental Results:

  • Preliminary tests indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .

Material Science Applications

Emerging research indicates that this compound can be employed in synthesizing nanomaterials with unique electronic properties.

Findings:

  • The incorporation of this ligand into nanostructured materials has shown promise in enhancing conductivity and stability for electronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+)
Reactant of Route 2
Reactant of Route 2
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.